molecular formula C20H20F3N3O5 B2870605 1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 954660-13-0

1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Katalognummer: B2870605
CAS-Nummer: 954660-13-0
Molekulargewicht: 439.391
InChI-Schlüssel: YTCUYLRYXYQONQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic urea derivative featuring two distinct pharmacophoric moieties:

  • A 3,4-dimethoxyphenyl-substituted oxazolidinone ring, which is structurally analogous to antimicrobial agents like linezolid.
  • A 3-(trifluoromethyl)phenyl urea group, a common motif in kinase inhibitors and enzyme modulators.

The compound’s design combines electron-donating methoxy groups (enhancing solubility and metabolic stability) with the lipophilic trifluoromethyl group (improving membrane permeability). Its oxazolidinone core may confer antimicrobial or anti-inflammatory activity, while the urea linkage enables hydrogen bonding with biological targets .

Eigenschaften

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O5/c1-29-16-7-6-14(9-17(16)30-2)26-11-15(31-19(26)28)10-24-18(27)25-13-5-3-4-12(8-13)20(21,22)23/h3-9,15H,10-11H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCUYLRYXYQONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(OC2=O)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C18H20F3N3O4\text{C}_{18}\text{H}_{20}\text{F}_3\text{N}_3\text{O}_4

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazolidinone Ring : This is achieved through cyclization reactions involving amino alcohols and carbonyl compounds.
  • Introduction of the Dimethoxyphenyl Group : This step often utilizes palladium-catalyzed cross-coupling reactions.
  • Attachment of the Urea Moiety : The urea linkage is formed through reaction with isocyanates or similar reagents under controlled conditions.

Antidiabetic Properties

Recent studies have indicated that derivatives of urea, including compounds similar to the one , exhibit significant inhibition of the enzyme α-glucosidase , which plays a crucial role in carbohydrate metabolism. For instance, a related study reported IC50 values ranging from 2.14 µM to 115 µM for various urea analogs, demonstrating potent antidiabetic activity .

CompoundIC50 (µM)Activity Description
3u2.14Most potent α-glucosidase inhibitor
3r4.87Improved activity with ortho-methyl substitution
3s76.20Decreased activity with meta substitution
3t69.83Decreased activity with para substitution

The mechanism by which these compounds exert their biological effects often involves:

  • Binding to Enzymes : The urea moiety forms hydrogen bonds with active site residues of enzymes like α-glucosidase.
  • Modulation of Biological Pathways : By inhibiting key enzymes, these compounds can alter metabolic pathways associated with diabetes and potentially other metabolic disorders.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the phenyl groups significantly impact biological activity. For instance:

  • Substituents on the Dimethoxyphenyl Group : The position and type of substituents (e.g., methyl, halogens) on this group can enhance or diminish inhibitory potency against α-glucosidase.
  • Trifluoromethyl Substitution : The presence of trifluoromethyl groups has been associated with increased lipophilicity and improved binding affinity to target enzymes.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that various analogs of urea exhibited differential inhibition against α-glucosidase, suggesting a strong correlation between structural features and biological activity .
  • Docking Studies : Molecular docking simulations have provided insights into the binding interactions between these compounds and their target enzymes, revealing critical hydrogen bonding and hydrophobic interactions that contribute to their potency .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The oxazolidinone core in the target compound distinguishes it from the thiazole-piperazine derivatives in . Oxazolidinones are associated with ribosomal binding (antibacterial activity), whereas thiazole-piperazine scaffolds are often linked to kinase or enzyme modulation .
  • The 3,4-dimethoxyphenyl group in the target compound may improve solubility compared to halogenated aryl groups (e.g., 11k’s chloro substituent).
  • Trifluoromethyl groups (present in both the target and 11e/11d) enhance metabolic stability and membrane penetration due to their hydrophobicity and resistance to oxidation .

Analogues from (BLD Pharm, 2024)

lists urea derivatives with diverse aryl and heterocyclic substituents:

Compound (BLD Pharm) Substituents (Aryl Groups) Core Structure Molecular Weight (ESI-MS [M+H]⁺) Purity (%) Key Features
Target 3,4-Dimethoxyphenyl + 3-(trifluoromethyl) Oxazolidinone + urea ~550 (estimated) N/A Methoxy groups for solubility; trifluoromethyl for lipophilicity
Entry 343630-41-1 4-Bromo-2-(1H-tetrazol-5-yl)phenyl Urea + tetrazole Not reported 99+ Tetrazole (bioisostere for carboxylic acid) enhances acidity

Key Observations :

  • The target compound’s dimethoxyphenyl group contrasts with the bromo-tetrazole substituent, suggesting divergent applications (e.g., antimicrobial vs. antiviral) .

Research Findings and Implications

Substituent Effects on Bioactivity

  • Trifluoromethyl vs. Halogens : Compounds with trifluoromethyl groups (target, 11e, 11d) exhibit superior metabolic stability compared to chlorinated analogs (11b, 11g) due to C–F bond strength .
  • Methoxy Groups: The 3,4-dimethoxy substitution in the target compound likely enhances aqueous solubility, a critical factor for oral bioavailability, compared to non-polar substituents (e.g., 11n’s 3,4-dimethylphenyl) .

Core Scaffold Differences

  • Oxazolidinone vs. Thiazole-Piperazine: The oxazolidinone core may confer antibacterial activity, whereas the thiazole-piperazine scaffold in compounds is associated with kinase inhibition (e.g., EGFR or VEGFR targets) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.